ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide
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Overview
Description
ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide: is a bioactive chemical compound with the molecular formula C17H32I2N2 and a molecular weight of 518.26 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-(p-ethyldimethylammoniophenyl)propylamine with ethyldimethylamine in the presence of diiodide . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Scientific Research Applications
AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL
Properties
CAS No. |
63981-95-3 |
---|---|
Molecular Formula |
C17H32I2N2 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C17H32N2.2HI/c1-7-18(3,4)15-9-10-16-11-13-17(14-12-16)19(5,6)8-2;;/h11-14H,7-10,15H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YFAJFUPAVXENCH-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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